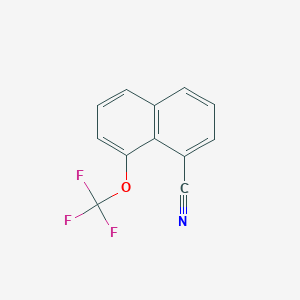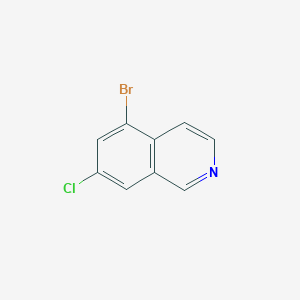
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxypropanone group
Métodos De Preparación
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline ring attacks the electrophilic carbon of the bromopropanone, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 1-((5-chloroquinolin-8-yl)oxy)propan-2-ol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-((5-Chloroquinolin-8-yl)oxy)propan-2-one can be compared with other similar compounds, such as:
5-Chloroquinoline: Lacks the oxypropanone group, making it less versatile in chemical reactions.
8-Hydroxyquinoline: Lacks the chlorine atom and oxypropanone group, resulting in different chemical and biological properties.
2-Bromopropanone: Lacks the quinoline ring, making it less useful in the synthesis of quinoline derivatives.
The uniqueness of this compound lies in its combination of a quinoline ring, chlorine atom, and oxypropanone group, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
1-(5-chloroquinolin-8-yl)oxypropan-2-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-16-11-5-4-10(13)9-3-2-6-14-12(9)11/h2-6H,7H2,1H3 |
Clave InChI |
TYWWHORZNVMGCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


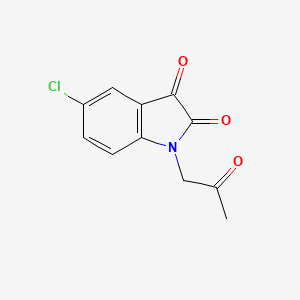
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
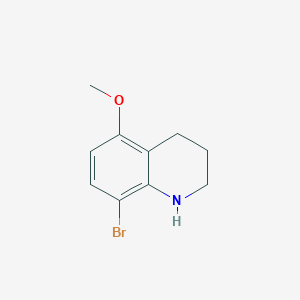
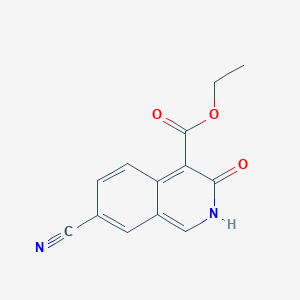
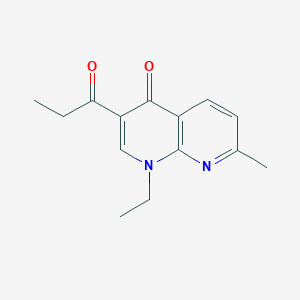
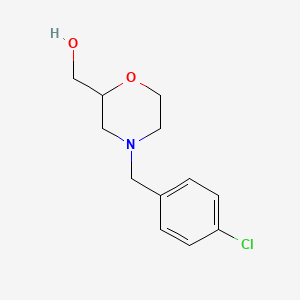
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)
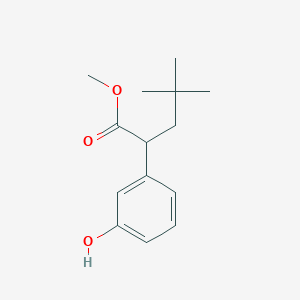
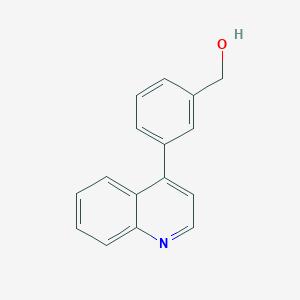
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
